8-Oxoadenosine

概要

説明

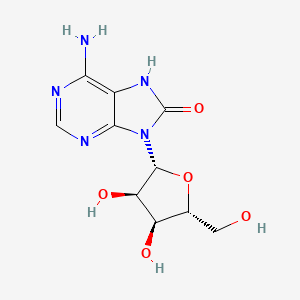

8-ヒドロキシアデノシンは、アデニン塩基の8位の水素原子をヒドロキシル基で置換した修飾ヌクレオシドです。 この化合物はアデノシンのアナログであり、RNA加水分解物の酸化ストレスを分析するための参照としてよく使用されます 。 分子式はC10H13N5O5、分子量は283.24 g/molです .

準備方法

合成経路および反応条件

8-ヒドロキシアデノシンの合成経路の1つは、8-ブロモアデノシンのC(8)ベンジルオキシ化に続いて触媒的水素化を行う方法です 。 Meunierによって記述された別の方法は、ハロゲン誘導体を合成中間体として使用せず、水溶性マンガンを利用して8-ヒドロキシアデノシン-5’-モノリン酸を合成する方法です .

工業生産方法

8-ヒドロキシアデノシンの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、前述の合成経路を使用して研究室で合成されます。 この化合物はその後、精製され、結晶化または凍結乾燥されて、さらに使用されます .

化学反応の分析

反応の種類

8-ヒドロキシアデノシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

8-ヒドロキシアデノシンを含む反応で使用される一般的な試薬には、ジメチルジオキシランなどの酸化剤と、触媒的水素化などの還元剤が含まれます 。これらの反応は、通常、所望の生成物が得られるように、制御された条件下で行われます。

生成される主要な生成物

8-ヒドロキシアデノシンの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される可能性があり、還元反応では化合物の還元された形態が生成される可能性があります .

科学研究への応用

8-ヒドロキシアデノシンは、科学研究において幅広い用途があります。

科学的研究の応用

Biochemical Properties and Mechanisms

8-Oxoadenosine is formed as a result of oxidative damage to adenine residues in DNA. It exhibits unique dual coding properties, which can lead to mutations during DNA replication. The mechanisms through which 8-oxoA induces mutations are complex and involve its incorporation opposite thymidine during replication, potentially leading to G→T transversions in subsequent rounds of replication .

Mutagenicity Studies

Recent studies have highlighted the mutagenic potential of 8-oxoA in both bacterial and eukaryotic cells. While some studies suggest that 8-oxoA has a moderate mutagenic potential compared to other oxidative lesions like 8-oxoguanine (8-oxoG), it can still contribute to genotoxicity under certain conditions .

Biomarker for Disease

This compound has been investigated as a potential biomarker for various diseases, particularly those associated with oxidative stress such as diabetes and cancer. Elevated levels of 8-oxoA have been correlated with the progression of diabetic nephropathy, suggesting its utility in predicting disease outcomes .

Cancer Research

In cancer research, the role of 8-oxoA as a contributor to mutagenesis is significant. Its presence in tumor tissues has been linked to increased oxidative stress levels, which can promote tumorigenesis through DNA damage . Understanding the pathways involving 8-oxoA could lead to novel therapeutic strategies targeting oxidative damage in cancer cells.

Detection and Analysis

Various methodologies have been developed to detect and quantify 8-oxoA in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly used for this purpose, allowing for precise measurement of oxidative lesions in DNA and RNA .

Case Studies

Several case studies illustrate the application of 8-oxoA analysis:

- A longitudinal study showed that patients with higher urinary excretion levels of 8-oxoA experienced more rapid progression of diabetic nephropathy compared to those with lower levels .

- Research on larynx tumors indicated that the ratio of 8-oxoG to 8-oxoA was approximately 1:1, highlighting the significance of both lesions in cancer development .

Summary Table: Applications of this compound

作用機序

8-ヒドロキシアデノシンの作用機序は、細胞成分、特に核酸との相互作用を伴います。 この化合物は、酸化されたDNAの分子間水素結合を変化させることができ、DNAの構造と機能の変化につながります 。この相互作用は、この化合物の潜在的な治療効果と細胞プロセスへの影響に関与すると考えられています。

類似化合物との比較

8-ヒドロキシアデノシンは、他の類似化合物と比較して、構造と特性がユニークです。類似の化合物には次のものがあります。

8-ヒドロキシグアノシン: 酸化ストレスとDNA損傷における役割のために、8-ヒドロキシアデノシンとともに頻繁に研究される、別の酸化ヌクレオシドです.

5-ヒドロキシウリジン: 酸化ストレスと核酸損傷の研究にも使用される、ウリジンの水酸化誘導体です.

生物活性

8-Oxoadenosine (8-oxoA) is an oxidative derivative of adenosine that has garnered attention due to its biological activity and potential implications in cellular processes, particularly in the context of oxidative stress and mutagenesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, mutagenic potential, and relevance in various pathological conditions.

This compound is formed through the oxidation of adenosine, primarily by reactive oxygen species (ROS). This modification can occur under conditions of oxidative stress, leading to the generation of various oxidative lesions in nucleic acids. The tautomeric equilibrium between keto and enol forms influences its stability and biological interactions.

Mechanisms of Mutagenesis

This compound exhibits mutagenic properties, which can be attributed to its ability to mispair during DNA replication. Specifically, it can pair with cytosine or thymine, leading to A:T → C:G transversions or A:T → G:C transitions. Research indicates that the mutagenic potential of 8-oxoA varies significantly between different cell types:

- In Bacterial Cells : Initial studies showed negligible mutagenic effects.

- In Eukaryotic Cells : Notably higher mutagenicity was observed in mammalian cells, such as mouse embryonic fibroblasts, where it induced mutations at frequencies comparable to those caused by 8-oxoguanine (8-oxoG) .

Role in Cellular Responses

The presence of 8-oxoA in cells triggers various protective mechanisms:

- Base Excision Repair (BER) : Cells utilize BER pathways to correct oxidative lesions, including 8-oxoA. This process involves recognition by specific DNA glycosylases that excise the damaged base.

- Translesion Synthesis (TLS) : Specialized DNA polymerases can bypass 8-oxoA lesions during replication, albeit with a higher error rate.

Influence on Gene Expression

Research indicates that 8-oxoA may also play a role in regulating gene expression via epigenetic mechanisms. Its incorporation into RNA can affect translational fidelity and RNA stability, potentially influencing protein synthesis .

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

Clinical Relevance

The accumulation of this compound has been linked to various diseases associated with oxidative stress:

- Cancer : Elevated levels of 8-oxoA have been observed in tumor tissues, suggesting a correlation with increased mutation rates.

- Neurodegenerative Diseases : Studies have indicated that oxidative modifications, including 8-oxoA, may contribute to neuronal damage and disease progression in conditions like Alzheimer's .

特性

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHOMUNTZPIBIL-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29851-57-8 | |

| Record name | 8-Oxoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029851578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。